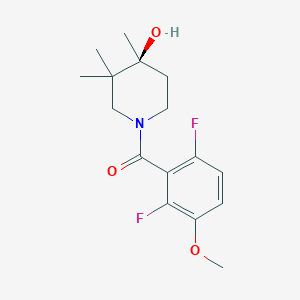

![molecular formula C21H27N7O B5525061 2-(1H-benzimidazol-1-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5525061.png)

2-(1H-benzimidazol-1-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-(1H-benzimidazol-1-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide, involves multi-step chemical reactions. Key steps may include the reaction of aminobenzimidazole with dimethyl acetylenedicarboxylate to form pyrimido[1,2-a]benzimidazole derivatives or the interaction with acetylendicarbonsäure-dimethylester for novel compound formations (Troxler & Weber, 1974). Advanced techniques, such as microwave-assisted synthesis, have been employed to enhance efficiency and yield of related compounds (Bhoi et al., 2016).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of the benzimidazole nucleus, which is crucial for the compound's biological and chemical properties. X-ray crystallography and spectroscopic techniques, including NMR and IR, often play pivotal roles in elucidating these complex structures (Özbey et al., 2001).

Chemical Reactions and Properties

Benzimidazole derivatives participate in a variety of chemical reactions, leading to the formation of novel compounds. These reactions may include cyclodesulfurization, alkylation, and reductive amination, producing compounds with potent antihistaminic or antimicrobial activities (Janssens et al., 1985).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. For instance, modifications in the benzimidazole moiety can lead to enhanced aqueous solubility and oral absorption, important factors in drug design (Shibuya et al., 2018).

Aplicaciones Científicas De Investigación

ACAT-1 Inhibition for Cardiovascular Diseases

Shibuya et al. (2018) discovered an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), which exhibits significant selectivity for human ACAT-1 over ACAT-2. The compound, identified as K-604, has shown promising results in enhancing oral absorption and aqueous solubility, suggesting its potential utility in the treatment of diseases involving ACAT-1 overexpression, such as cardiovascular diseases (Shibuya et al., 2018).

MCH-R1 Antagonism for Obesity Treatment

Lim et al. (2013) synthesized and evaluated a novel series of 2-heteroaryl substituted benzimidazole derivatives as melanin concentrating hormone receptor 1 (MCH-R1) antagonists. These compounds, particularly the 2-[2-(pyridin-3-yl)ethyl] analog, showed high potency in MCH-R1 binding activity, indicating their potential as therapeutic agents for obesity treatment (Lim et al., 2013).

H1-Antihistaminic Agents

Iemura et al. (1986) prepared a series of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles and tested them for H1-antihistaminic activity. Some derivatives exhibited potent activity, with one compound being significantly more potent than chlorpheniramine maleate, an established antihistamine, highlighting their potential as new therapeutic agents for allergic reactions (Iemura et al., 1986).

Propiedades

IUPAC Name |

2-(benzimidazol-1-yl)-N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O/c1-16-13-19(27-11-5-2-6-12-27)26-21(25-16)23-10-9-22-20(29)14-28-15-24-17-7-3-4-8-18(17)28/h3-4,7-8,13,15H,2,5-6,9-12,14H2,1H3,(H,22,29)(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPWRYXGBMCMKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNC(=O)CN2C=NC3=CC=CC=C32)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS*,7aR*)-1-[(1R*,5S*,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5524990.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5525005.png)

![methyl 3-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5525010.png)

![methyl {[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5525011.png)

![1-(3-chlorophenyl)-5-methyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5525024.png)

![5-bromo-2-hydroxy-N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)benzohydrazide](/img/structure/B5525033.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5525040.png)

![N-[2-(2,5-dimethylbenzoyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5525059.png)

![N-[4-(3-methyl-1-piperidinyl)benzyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5525063.png)

![(1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-propylpiperidin-3-yl)methanol](/img/structure/B5525067.png)

![2-methyl-3-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5525075.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5525083.png)